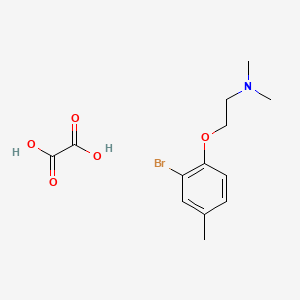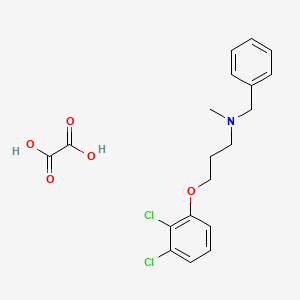![molecular formula C22H14ClN3O3S B4040743 2-[(2-chloro-6-nitrophenyl)thio]-N-5-quinolinylbenzamide](/img/structure/B4040743.png)
2-[(2-chloro-6-nitrophenyl)thio]-N-5-quinolinylbenzamide
Übersicht
Beschreibung
2-[(2-chloro-6-nitrophenyl)thio]-N-5-quinolinylbenzamide is a useful research compound. Its molecular formula is C22H14ClN3O3S and its molecular weight is 435.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 435.0444402 g/mol and the complexity rating of the compound is 619. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Heterocyclic Chemistry
Research into compounds related to 2-[(2-chloro-6-nitrophenyl)thio]-N-5-quinolinylbenzamide focuses on the synthesis of novel heterocyclic compounds, showcasing their potential in developing new materials and drugs. For instance, photocyclization and subsequent chemical reactions have led to the creation of novel heterocyclic ring systems such as benzothienoquinolines and benzothienotetrazoloquinolines, demonstrating the compound's role in expanding the chemical space of heterocyclic chemistry (Mckenney & Castle, 1987). Similarly, the transition-metal-free [3+3] annulation process highlights the compound's utility in synthesizing benzothienoquinolines via innovative, efficient methodologies (Nowacki & Wojciechowski, 2017).
Advanced Organic Synthesis Techniques
The compound and its derivatives serve as key intermediates in advanced organic synthesis techniques, including microwave irradiation and solvent-free conditions, to synthesize various quinoline derivatives. This approach is highlighted by the efficient, environmentally friendly synthesis of 2-phenyl-2H-[1,3]thiazinoquinolines, underlining the compound's role in promoting greener chemical processes (Raghavendra et al., 2007).
Medicinal Chemistry and Drug Development
In medicinal chemistry, derivatives of this compound have shown promise as potential anticancer candidates. Studies have focused on synthesizing and evaluating the cytotoxicity of quinazolinone derivatives, revealing significant effects against various cancer cell lines. This research avenue exemplifies the compound's potential in drug discovery and development (Hour et al., 2007).
Theoretical and Computational Chemistry
The compound's derivatives also play a crucial role in theoretical and computational chemistry studies. For example, the synthesis and characterization of quinoline derivatives have been accompanied by density functional theory (DFT) analyses, including molecular electrostatic potential (MEP), frontier molecular orbitals (FMO), and non-linear optical (NLO) properties. These studies provide insights into the electronic properties and potential applications of these compounds in materials science (Uzun et al., 2019).
Antimalarial and Antibacterial Effects
Furthermore, research has explored the antimalarial and antibacterial effects of quinazoline derivatives, highlighting their potential as therapeutic agents. The synthesis and biological evaluation of these compounds have contributed to the understanding of their mechanism of action and efficacy against various strains of Plasmodium berghei and human pathogenic microorganisms, underscoring the compound's relevance in addressing global health challenges (Elslager et al., 1980).
Eigenschaften
IUPAC Name |
2-(2-chloro-6-nitrophenyl)sulfanyl-N-quinolin-5-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN3O3S/c23-16-8-3-11-19(26(28)29)21(16)30-20-12-2-1-6-15(20)22(27)25-18-10-4-9-17-14(18)7-5-13-24-17/h1-13H,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUIIGHNAHUROS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2C=CC=N3)SC4=C(C=CC=C4Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(4-Tert-butyl-2-methylphenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4040676.png)
![4-[(4-methylphenyl)sulfonyl]-5-[(2-morpholin-4-ylethyl)amino]-2-(propylsulfony l)-1,3-thiazole](/img/structure/B4040680.png)





![1-(1,3-benzodioxol-4-ylmethyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4040720.png)

![[4-[(Z)-(1-benzyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-tert-butylbenzoate](/img/structure/B4040753.png)
![1-[3-(1-naphthyloxy)propyl]azepane oxalate](/img/structure/B4040758.png)

![6-(2-Chloro-5-nitrophenyl)-3-methylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4040767.png)
